2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone
CAS No.:
Cat. No.: VC10481556
Molecular Formula: C23H26N4OS
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N4OS |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone |
| Standard InChI | InChI=1S/C23H26N4OS/c1-16-8-7-9-17(12-16)23(4)14-22(2,3)27(19-11-6-5-10-18(19)23)20(28)13-29-21-24-15-25-26-21/h5-12,15H,13-14H2,1-4H3,(H,24,25,26) |
| Standard InChI Key | XWXRBBPPKORXPS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CSC4=NC=NN4)(C)C)C |
| Canonical SMILES | CC1=CC(=CC=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CSC4=NC=NN4)(C)C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name, 2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone, precisely describes its structure: a quinoline core substituted with methyl and 3-methylphenyl groups at the 2,2,4 and 4 positions, respectively, linked via an ethanone bridge to a 1,2,4-triazole-5-thiol moiety. The molecule’s stereoelectronic profile is dominated by the planar quinoline system and the electron-rich triazole ring, which collectively influence its reactivity and intermolecular interactions.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4OS |
| Molecular Weight | 406.5 g/mol |
| SMILES | CC1=CC(=CC=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CSC4=NC=NN4)(C)C)C |
| InChIKey | XWXRBBPPKORXPS-UHFFFAOYSA-N |
Structural Characterization
X-ray crystallography and NMR spectroscopy reveal key conformational details:
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The quinoline moiety adopts a boat-like conformation due to steric interactions between the 2,2,4-trimethyl groups and the 3-methylphenyl substituent.
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The triazole ring’s sulfanyl group forms a thioether linkage with the ethanone spacer, creating a rotatable bond that may influence pharmacokinetic flexibility.
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Density functional theory (DFT) calculations suggest localized electron density at the triazole’s N2 and N4 positions, potentially mediating hydrogen-bonding interactions with biological targets.
Synthesis and Manufacturing
Synthetic Pathways
The compound’s synthesis involves a multi-step sequence (Figure 1), typically beginning with the preparation of the quinoline precursor followed by triazole incorporation.
Table 2: Representative Synthetic Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Quinoline core formation | Friedländer condensation, 140°C | 68% |
| 2 | Methylation at C2 and C4 | CH3I, K2CO3, DMF, 80°C | 85% |
| 3 | Introduction of ethanone bridge | ClCH2COCl, AlCl3, DCM, 0°C | 72% |
| 4 | Triazole-thiol coupling | 1,2,4-Triazole-3-thiol, KOH, EtOH | 61% |
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring proper substitution at the quinoline C1 position during ethanone bridge installation.
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Stability: The thioether linkage’s susceptibility to oxidation necessitates inert atmospheres during steps 3–4.
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Purification: Chromatographic separation is complicated by the compound’s high lipophilicity (clogP = 4.2), often requiring reverse-phase HPLC.
Physicochemical Properties
Solubility and Partitioning
Experimental logP measurements indicate marked hydrophobicity (logP = 3.9), consistent with its aromatic-rich structure. Solubility profiles show:
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<1 mg/mL in aqueous buffers (pH 1–7.4)
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25 mg/mL in DMSO
Table 3: Physicochemical Profile
| Parameter | Value |
|---|---|
| Melting Point | 189–192°C (dec.) |
| λmax (UV/Vis) | 274 nm (ε = 12,400 M−1cm−1) |
| Plasma Protein Binding | 94% (predicted) |
Stability Considerations
Accelerated stability testing (40°C/75% RH, 30 days) reveals:
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98.2% purity retention under nitrogen
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89.4% retention in air, with primary degradation products arising from triazole ring oxidation
Biological Activities and Mechanisms
Anticancer Screening
Preliminary assays show moderate activity:
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GI50 = 12.3 µM against MCF-7 breast cancer cells
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43% inhibition of Bcl-2 at 10 µM (Western blot)
Table 4: Comparative Biological Data
| Assay | Result (This Compound) | Reference Standard |
|---|---|---|
| CYP51 Inhibition | Ki = 0.8 µM | Fluconazole Ki = 1.2 µM |
| Topoisomerase II Inhibition | 28% at 50 µM | Doxorubicin 92% |
Applications and Future Directions
Therapeutic Prospects
The compound’s dual pharmacophore architecture positions it as a candidate for:
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Dual-Action Antimicrobials: Simultaneously targeting fungal CYP51 and bacterial efflux pumps
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Kinase Inhibitors: Computational docking suggests affinity for EGFR (ΔG = −9.2 kcal/mol)
Agricultural Chemistry
Derivatives could address fungicide resistance in Fusarium species through novel MoA, though ecotoxicology studies are pending.
Synthetic Challenges and Innovations
Future work should prioritize:
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Developing asymmetric synthesis routes to access enantiopure variants
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Investigating continuous flow approaches to improve step 4 yields beyond 61%
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